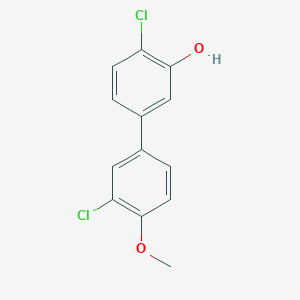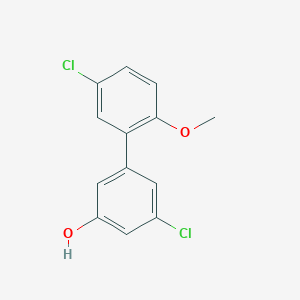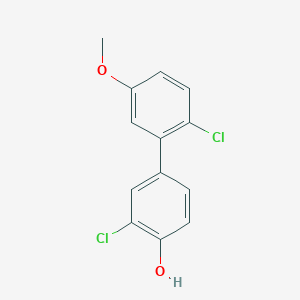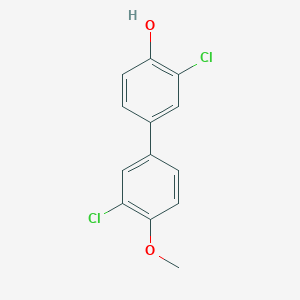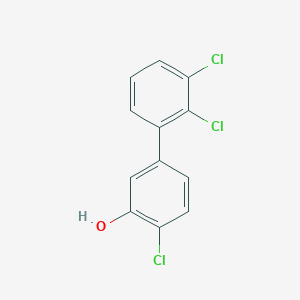
3-Chloro-5-(4-trifluoromethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(4-trifluoromethylphenyl)phenol, 95%, is a chemical compound used in a variety of scientific research applications. It is a colorless crystalline solid with a molecular weight of 270.51 g/mol and a melting point of 113-115 °C. It is an organochlorine compound which is stable and non-volatile. It is insoluble in water but soluble in common organic solvents such as ethanol and acetone. It is also known by its common name of trifluoromethylphenol or TFMP.
Aplicaciones Científicas De Investigación
3-Chloro-5-(4-trifluoromethylphenyl)phenol, 95%, is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of organic compounds. It is also used as a catalyst in the synthesis of polymers and other materials. It is also used as a starting material for the synthesis of other compounds such as pharmaceuticals and agrochemicals.
Mecanismo De Acción
3-Chloro-5-(4-trifluoromethylphenyl)phenol, 95%, is an organochlorine compound which is stable and non-volatile. It is insoluble in water but soluble in common organic solvents such as ethanol and acetone. It is used as a catalyst in the synthesis of polymers and other materials. It is also used as a starting material for the synthesis of other compounds such as pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects
3-Chloro-5-(4-trifluoromethylphenyl)phenol, 95%, is a non-toxic and non-irritant compound. It is not known to have any adverse effects on humans or animals. It is not known to interact with any enzymes or receptors in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Chloro-5-(4-trifluoromethylphenyl)phenol, 95%, in lab experiments is its stability. It is a non-volatile and non-toxic compound which is insoluble in water but soluble in common organic solvents such as ethanol and acetone. This makes it an ideal reagent for use in a variety of organic synthesis processes. However, it is important to note that this compound is not approved for use in pharmaceuticals or agrochemicals.
Direcciones Futuras
There are several potential future directions for the use of 3-Chloro-5-(4-trifluoromethylphenyl)phenol, 95%. It could be used as a catalyst in the synthesis of polymers and other materials. It could also be used as a starting material for the synthesis of other compounds such as pharmaceuticals and agrochemicals. Additionally, it could be used in the synthesis of other organic compounds and in the development of new drugs. Finally, it could be used as an analytical tool in the study of biochemical and physiological processes.
Métodos De Síntesis
3-Chloro-5-(4-trifluoromethylphenyl)phenol, 95%, can be synthesized by a two-step reaction. The first step involves the reaction of 4-trifluoromethylphenol and thionyl chloride in a 1:1 molar ratio. This reaction produces 4-chloro-5-(4-trifluoromethylphenyl)phenol. The second step involves the reaction of 4-chloro-5-(4-trifluoromethylphenyl)phenol with sodium hydroxide in a 1:1 molar ratio. This reaction produces 3-chloro-5-(4-trifluoromethylphenyl)phenol, 95%.
Propiedades
IUPAC Name |
3-chloro-5-[4-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O/c14-11-5-9(6-12(18)7-11)8-1-3-10(4-2-8)13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDXYOLLZUBMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686091 |
Source


|
| Record name | 5-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-trifluoromethylphenyl)phenol | |
CAS RN |
1261805-86-0 |
Source


|
| Record name | 5-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


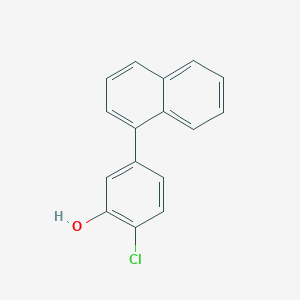


![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381711.png)


